molecular formula C12H8ClNO2 B1452501 3-Chloro-3'-nitro-1,1'-biphenyl CAS No. 952-04-5

3-Chloro-3'-nitro-1,1'-biphenyl

Cat. No.: B1452501
CAS No.: 952-04-5
M. Wt: 233.65 g/mol
InChI Key: SPTYCUZTHDNCNZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Chloro-3’-nitro-1,1’-biphenyl plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The compound can act as a substrate for these enzymes, leading to its biotransformation into more hydrophilic metabolites. Additionally, 3-Chloro-3’-nitro-1,1’-biphenyl can interact with glutathione S-transferases, which facilitate its conjugation with glutathione, aiding in its detoxification and excretion from the body .

Cellular Effects

3-Chloro-3’-nitro-1,1’-biphenyl has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression related to cell survival and apoptosis. Additionally, 3-Chloro-3’-nitro-1,1’-biphenyl can disrupt mitochondrial function, leading to alterations in cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Chloro-3’-nitro-1,1’-biphenyl involves its binding interactions with various biomolecules. It can inhibit the activity of certain enzymes, such as cytochrome P450s, by binding to their active sites. This inhibition can lead to a decrease in the metabolism of other substrates processed by these enzymes. Furthermore, 3-Chloro-3’-nitro-1,1’-biphenyl can induce oxidative stress by generating reactive oxygen species (ROS), which can cause damage to cellular components and alter gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-3’-nitro-1,1’-biphenyl can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 3-Chloro-3’-nitro-1,1’-biphenyl is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained activation of stress response pathways and chronic oxidative stress .

Dosage Effects in Animal Models

The effects of 3-Chloro-3’-nitro-1,1’-biphenyl vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic effects, including liver and kidney damage, due to its ability to induce oxidative stress and disrupt normal cellular processes. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .

Metabolic Pathways

3-Chloro-3’-nitro-1,1’-biphenyl is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which hydroxylate the compound, making it more hydrophilic and easier to excrete. Additionally, it can undergo conjugation with glutathione, facilitated by glutathione S-transferases, leading to the formation of glutathione conjugates that are excreted in the urine. These metabolic pathways help in reducing the toxicity of 3-Chloro-3’-nitro-1,1’-biphenyl by enhancing its elimination from the body .

Transport and Distribution

Within cells and tissues, 3-Chloro-3’-nitro-1,1’-biphenyl is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue. This distribution pattern can influence its overall toxicity and persistence in the body .

Subcellular Localization

The subcellular localization of 3-Chloro-3’-nitro-1,1’-biphenyl can affect its activity and function. It has been observed to localize in the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress. Additionally, the compound can be found in the endoplasmic reticulum, where it may interfere with protein folding and processing. Targeting signals and post-translational modifications can direct 3-Chloro-3’-nitro-1,1’-biphenyl to specific cellular compartments, influencing its biochemical effects .

Chemical Reactions Analysis

3-Chloro-3’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

Common reagents for these reactions include palladium catalysts for substitution, hydrogen gas for reduction, and various oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Chloro-3’-nitro-1,1’-biphenyl is used in various scientific research applications, including:

Comparison with Similar Compounds

3-Chloro-3’-nitro-1,1’-biphenyl can be compared with other biphenyl derivatives such as:

The uniqueness of 3-Chloro-3’-nitro-1,1’-biphenyl lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTYCUZTHDNCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60708116
Record name 3-Chloro-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60708116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952-04-5
Record name 3-Chloro-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60708116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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